molecular formula C18H21NO B2788232 2',6'-Diethyl-2-methylbenzanilide CAS No. 34743-32-3

2',6'-Diethyl-2-methylbenzanilide

Cat. No.: B2788232
CAS No.: 34743-32-3
M. Wt: 267.372
InChI Key: LXVZFKVHYVRMFL-UHFFFAOYSA-N
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Description

2',6'-Diethyl-2-methylbenzanilide is a substituted benzanilide characterized by ethyl groups at the 2' and 6' positions of the aniline ring and a methyl group at the 2-position of the benzoyl moiety. The ethyl and methyl substituents confer steric bulk and lipophilicity, which may influence reactivity, solubility, and stability compared to simpler benzanilides or benzamides.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-14-10-8-11-15(5-2)17(14)19-18(20)16-12-7-6-9-13(16)3/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVZFKVHYVRMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34743-32-3
Record name 2',6'-DIETHYL-2-METHYLBENZANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Diethyl-2-methylbenzanilide typically involves the reaction of 2,6-diethyl-4-methyl halogenated benzene with aniline under specific conditions. One common method includes the use of a Grignard reagent, which is formed by reacting the halogenated benzene with magnesium. This Grignard reagent is then reacted with aniline to produce the desired compound .

Industrial Production Methods

Industrial production of 2’,6’-Diethyl-2-methylbenzanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Diethyl-2-methylbenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,6’-Diethyl-2-methylbenzanilide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Diethyl-2-methylbenzanilide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Differences:

  • Backbone : The target compound is a benzanilide (N-phenylamide), whereas N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () is a benzamide with a hydroxy-tertiary alcohol side chain.
  • Substituents :
    • Target : 2',6'-Diethyl (aniline ring) and 2-methyl (benzoyl).
    • : 3-methyl (benzoyl) and N-(2-hydroxy-1,1-dimethylethyl).

Functional Implications:

  • Reactivity : The hydroxy group in ’s compound enables N,O-bidentate coordination, facilitating metal-catalyzed C–H functionalization . In contrast, the target compound’s lack of a hydroxy group limits such applications but may enhance stability under acidic conditions.

Data Table: Key Properties

Property 2',6'-Diethyl-2-methylbenzanilide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight (g/mol) ~297 (estimated) 237 (reported)
Functional Groups Anilide, ethyl, methyl Amide, hydroxy, methyl
Key Applications Hypothesized: Agrochemicals Metal-catalyzed reactions

Comparison with Benzathine Benzylpenicillin

Structural Differences:

  • Core Structure : Benzathine benzylpenicillin () is a penicillin-derived antibiotic salt, while the target is a neutral benzanilide.
  • Substituents :
    • Target : Aromatic ethyl/methyl groups.
    • : Complex bicyclic β-lactam core with phenylacetamido and dibenzylethylenediamine .

Functional Implications:

  • Solubility : The ionic nature of benzathine benzylpenicillin grants low aqueous solubility, enabling sustained-release formulations . The target compound’s lipophilic substituents likely render it more soluble in organic solvents.
  • Bioactivity: Benzathine benzylpenicillin exhibits antimicrobial activity, whereas the target’s bioactivity (if any) remains uncharacterized but could align with non-pharmaceutical uses (e.g., polymer stabilizers).

Research Findings and Trends

  • Electronic Effects : Ortho-substituted ethyl groups in the target compound may reduce electron density at the amide carbonyl, diminishing electrophilicity compared to para-substituted analogs .
  • Thermal Stability : Steric protection from 2',6'-diethyl groups could enhance thermal stability relative to ’s hydroxy-containing compound, which may degrade under high temperatures.
  • Synthetic Utility : Unlike ’s compound, the target lacks directing groups for catalysis, limiting its role in C–H activation but expanding compatibility with harsh reaction conditions.

Biological Activity

2',6'-Diethyl-2-methylbenzanilide, an organic compound with the molecular formula C18H21NO, is a derivative of benzanilide. It has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 2,6-diethyl-4-methyl halogenated benzene with aniline. Common methods include the use of Grignard reagents, which allow for the formation of this compound under controlled conditions. The compound is characterized by the presence of ethyl and methyl groups on the benzene ring, contributing to its distinct properties compared to other benzanilides.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. It acts as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound's mechanism involves binding to active sites on enzymes or receptors, which alters their activity and leads to changes in cellular processes.

Antidiabetic Properties

Research indicates that this compound may exhibit antidiabetic effects by inhibiting enzymes involved in glucose metabolism. Specifically, it has been evaluated for its ability to inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion. Inhibition of these enzymes can reduce glucose absorption in the intestine, thereby lowering blood glucose levels .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been assessed using various assays, including MTT assays that measure cell viability. Preliminary studies suggest that this compound may possess selective cytotoxicity against certain cancer cell lines, indicating potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2',6'-Diethyl-4-methylbenzanilideEthyl groups at positions 2' and 6'Potentially similar antidiabetic effects
2'-Ethyl-6'-methylbenzanilideEthyl and methyl groups at different positionsVaries in enzyme inhibition profile
2-Chloro-2',6'-diethylbenzanilideChlorine substitution affecting reactivityMay exhibit different cytotoxicity

This table highlights how variations in substitution patterns on the benzene ring can influence the biological activities of these compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound in various contexts:

  • Antidiabetic Activity : In vitro studies demonstrated that this compound effectively inhibits α-amylase and α-glucosidase activities, supporting its potential use in managing diabetes .
  • Cytotoxicity : A study evaluated the cytotoxic effects on tumor cells, revealing a dose-dependent response that suggests further investigation into its role as an anticancer agent is warranted .
  • Enzyme Interaction : Detailed biochemical assays have shown that this compound interacts with specific enzyme targets, modulating their activity and potentially influencing metabolic pathways related to glucose regulation .

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